N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRADQZWGROABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Incorporation of the Oxolan-2-yl Moiety: This step involves the reaction of oxolan-2-yl derivatives with the intermediate compounds formed in the previous steps.
Final Assembly: The final step involves the coupling of the ethanediamide backbone with the previously synthesized intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions can be employed to modify the phenyl group or the oxolan-2-yl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific molecular targets, including enzymes and receptors, which may lead to various therapeutic effects such as:
- Anti-inflammatory properties : The compound may inhibit pathways associated with inflammation.
- Analgesic effects : Potential use in pain management through modulation of pain signaling pathways.
Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further drug development studies.
Biological Research
In the realm of biological research, N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is utilized for:
- Enzyme inhibition studies : Understanding how the compound interacts with specific enzymes can provide insights into its mechanism of action.
- Receptor binding assays : Evaluating the binding affinity of the compound to various receptors can reveal its potential therapeutic applications.
These studies are crucial for elucidating the biological pathways influenced by the compound and assessing its viability as a drug candidate.
Industrial Applications
The stability and reactivity of this compound make it suitable for various industrial processes, including:
- Synthesis of advanced materials : The compound can serve as a building block in the development of new materials with specific properties.
- Catalyst development : Its unique structure may enable catalytic processes in organic synthesis.
Case Studies and Research Findings
While specific case studies were not detailed in the search results, ongoing research typically involves evaluating the compound's efficacy in preclinical models for various diseases. These studies aim to establish safety profiles, pharmacokinetics, and therapeutic indices critical for advancing to clinical trials.
Mechanism of Action
The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinone Moieties
a. N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
- Structure : Contains a 2-oxopyrrolidin-3-yl group substituted with a chlorophenyl and cyclohexyl group.
- Key Differences :
- The target compound has a methyl-substituted phenyl ring, whereas this analogue features a chlorophenyl group, which may increase lipophilicity and alter electronic properties.
- The absence of an oxolane group in this analogue reduces solubility compared to the target compound.
- Synthesis : Prepared via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding a yellow solid with a melting point of 129–131°C .
b. Imatinib Mesylate ()
- Structure: A benzamide derivative with a piperazinylmethyl group and pyrimidinylamino substituents.
- Key Differences: Imatinib’s piperazine group enhances solubility (freely soluble in methanol), while the target compound’s oxolane group may offer similar advantages . The molecular weight of imatinib (589.7 g/mol) is higher than the estimated weight of the target compound (~400–450 g/mol), affecting pharmacokinetics .
Compounds with Amide Linkages and Heterocycles
a. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure: Combines pyrazolopyrimidine and chromenone groups with a sulfonamide linkage.
- Key Differences :
b. 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Structure: Features isoindolinone and sulfamoyl groups.
- Key Differences: The sulfamoyl group enhances acidity (pKa ~6–7), whereas the target compound’s pyrrolidinone is neutral under physiological conditions. Molecular weight (493.53 g/mol) is comparable, but solubility differences arise from the oxolane vs. sulfamoyl groups .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Biological Activity
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has implications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 344.43 g/mol |
| Molecular Formula | C18H20N4O3 |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The compound features a pyrrolidinone ring and an oxalamide structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic properties.
Biological Activity Studies
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound have potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, providing pain relief through its action on pain pathways.
- Anticancer Activity : Preliminary data suggests that similar compounds have shown promise in inhibiting cancer cell proliferation, indicating potential use in oncology.
Case Studies
A study published in Medicinal Chemistry explored the synthesis and biological evaluation of similar oxalamide derivatives. The findings suggested that modifications to the oxalamide structure significantly influenced the biological activity, highlighting the importance of structural diversity in drug design .
Another research article focused on the pharmacological evaluation of benzamide derivatives, revealing that certain structural features are crucial for enhancing their therapeutic efficacy against various diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be made:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
